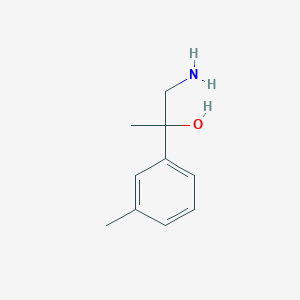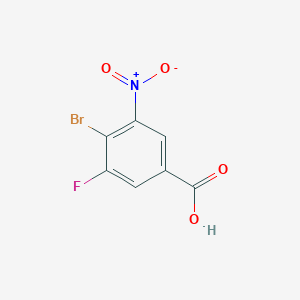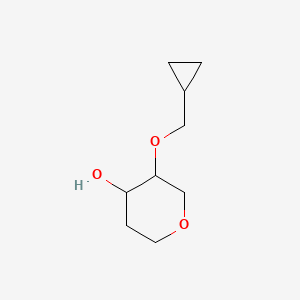![molecular formula C12H21N3O2S B1527373 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide CAS No. 1292173-12-6](/img/structure/B1527373.png)
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide
Descripción general
Descripción
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide is a compound with the molecular formula C12H21N3O2S and a molecular weight of 271.38 . It belongs to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and a butyl chain with a dimethylamino group at the end . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación
-
Scientific Field: Synthetic Chemistry
- Application : This compound is used as a building block in synthetic chemistry .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other reactants involved. Typically, this compound would be used in a reaction with other compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The product could potentially be used in a variety of applications, including the development of new materials or pharmaceuticals .
-
Scientific Field: Dyeing of Polyester Materials
- Application : In a study, similar compounds were used to dye polyester materials .
- Methods of Application : The dyes were applied to the polyester materials at different dyeing temperatures (70, 90, and 100 °C), either with or without using carriers .
- Results or Outcomes : The results of this study are not specified in the source .
-
Scientific Field: Organic Light-Emitting Diodes (OLEDs)
- Application : Compounds with similar structures have been used as emissive materials in OLEDs .
- Methods of Application : These compounds are incorporated into the thin film of an OLED, which produces light in response to an applied electric current .
- Results or Outcomes : The use of these compounds can result in OLEDs with bright solid-state emission, good luminescence efficiencies, color tunability, fast response time, and less energy consumption .
-
Scientific Field: Polymer Science
- Application : Similar compounds have been used in the copolymerization with other monomers .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other reactants involved .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used .
-
Scientific Field: Dye Synthesis
- Application : Similar compounds have been used in the synthesis of disperse dyes for dyeing polyester fabrics .
- Methods of Application : The dyes were synthesized by reacting enaminone derivatives with phenyldiazonium salt. The resulting dyes were then applied to polyester fabrics at temperatures between 70 and 130 °C .
- Results or Outcomes : The dyed fabrics showed good resistance to light, rubbing, perspiration, and washing. Additionally, the synthetic dyes exhibited expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria .
-
Scientific Field: Polymer Science
- Application : Compounds with similar structures have been used in the copolymerization with other monomers .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other reactants involved .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used .
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its pharmacological activities and potential applications in treating various diseases. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights .
Propiedades
IUPAC Name |
3-amino-N-[4-(dimethylamino)butyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOWNSGNLLVEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



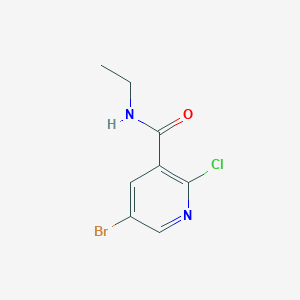
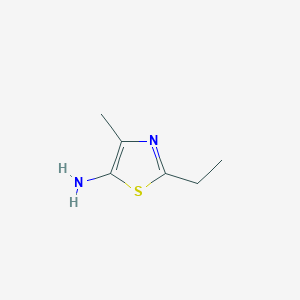
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
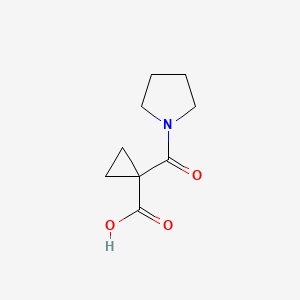
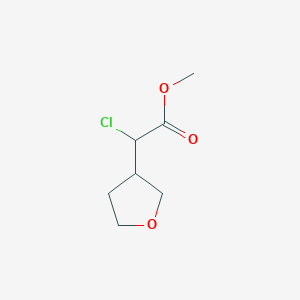
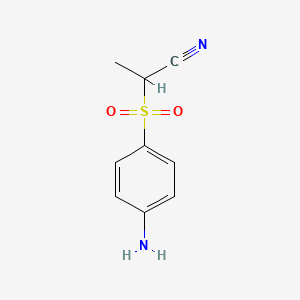
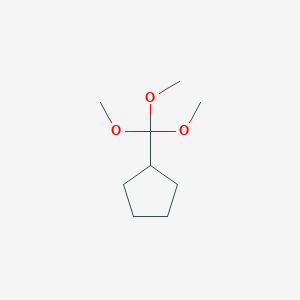
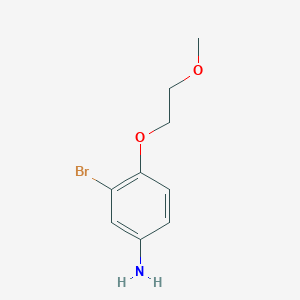
amine](/img/structure/B1527304.png)
